molecular formula C17H18FN3O3 B2359001 5-Fluoro-2-{[1-(4-methoxybenzoyl)piperidin-4-yl]oxy}pyrimidine CAS No. 2380174-34-3

5-Fluoro-2-{[1-(4-methoxybenzoyl)piperidin-4-yl]oxy}pyrimidine

Cat. No.: B2359001
CAS No.: 2380174-34-3
M. Wt: 331.347
InChI Key: XRBMTWNXSMDMLM-UHFFFAOYSA-N
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Description

5-Fluoro-2-{[1-(4-methoxybenzoyl)piperidin-4-yl]oxy}pyrimidine: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluoropyrimidine moiety linked to a piperidine ring and a methoxyphenyl group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-{[1-(4-methoxybenzoyl)piperidin-4-yl]oxy}pyrimidine typically involves multiple steps, starting with the preparation of the fluoropyrimidine precursor. This precursor is then reacted with a piperidine derivative under controlled conditions to form the desired compound. The reaction conditions often include the use of specific solvents, catalysts, and temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce waste, and ensure consistent quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is crucial for monitoring the synthesis and ensuring the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-{[1-(4-methoxybenzoyl)piperidin-4-yl]oxy}pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

5-Fluoro-2-{[1-(4-methoxybenzoyl)piperidin-4-yl]oxy}pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-{[1-(4-methoxybenzoyl)piperidin-4-yl]oxy}pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on elucidating the detailed mechanisms at the molecular level.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-Fluoro-2-{[1-(4-methoxybenzoyl)piperidin-4-yl]oxy}pyrimidine apart is its unique combination of a fluoropyrimidine moiety with a piperidine ring and a methoxyphenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O3/c1-23-14-4-2-12(3-5-14)16(22)21-8-6-15(7-9-21)24-17-19-10-13(18)11-20-17/h2-5,10-11,15H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRBMTWNXSMDMLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCC(CC2)OC3=NC=C(C=N3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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